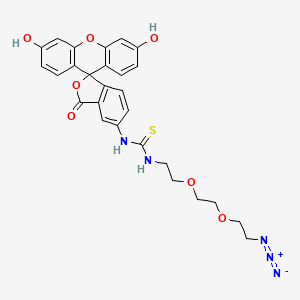

Fluorescein-PEG2-Azide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorescein-PEG2-Azide is a green-emitting fluorescent dye derivative with an excitation/emission maximum of 494/517 nm. It contains an azide group, which enables Click Chemistry, a powerful tool for bioconjugation and molecular labeling. The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media and reduces steric hindrance during binding .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fluorescein-PEG2-Azide is synthesized through a series of chemical reactions involving the attachment of a PEG spacer to fluorescein, followed by the introduction of an azide group. The typical synthetic route involves:

PEGylation: The attachment of PEG to fluorescein to form Fluorescein-PEG.

The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or dichloromethane (DCM) to ensure solubility and proper reaction kinetics .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in reagent grade for research purposes .

Analyse Des Réactions Chimiques

Types of Reactions

Fluorescein-PEG2-Azide undergoes several types of chemical reactions, including:

Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form triazoles.

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts, alkynes, and solvents like DMSO or DMF.

Substitution Reactions: Azide salts (e.g., sodium azide), polar aprotic solvents like acetonitrile.

Reduction: Reducing agents like LiAlH4 or hydrogen gas with a palladium catalyst.

Major Products Formed

Click Chemistry: Triazole derivatives.

Substitution Reactions: Alkyl azides.

Reduction: Primary amines.

Applications De Recherche Scientifique

Chemistry Applications

Click Chemistry

- Fluorescein-PEG2-Azide is prominently used in Click Chemistry, a powerful tool for synthesizing complex molecules and bioconjugates. The azide group allows for the formation of stable triazole linkages with alkynes, facilitating efficient bioconjugation processes . This method is crucial for creating diverse chemical libraries and functionalized biomolecules.

Synthesis of Bioconjugates

- The compound serves as a building block for synthesizing various bioconjugates, including proteins and nucleic acids. Its fluorescent properties enable the tracking and visualization of these conjugates in biological systems, enhancing our understanding of molecular interactions .

Biological Applications

Fluorescent Labeling

- In biological research, this compound is employed for fluorescent labeling of biomolecules. This application is vital for imaging and tracking within live cells, allowing researchers to study cellular processes in real-time . The compound's ability to emit light at specific wavelengths (494 nm excitation and 517 nm emission) makes it suitable for various imaging techniques.

Cell Membrane Permeability Studies

- Studies have shown that the incorporation of PEG linkers enhances the membrane permeability of fluorescein-type compounds. For example, this compound has been demonstrated to facilitate better cellular uptake compared to non-PEGylated counterparts, making it an effective tool for drug delivery systems .

Medical Applications

Diagnostic Imaging

- This compound is utilized in diagnostic imaging techniques due to its bright fluorescence. It aids in visualizing specific tissues or cellular components, which is crucial for accurate diagnosis and monitoring of diseases .

Targeted Drug Delivery

- The compound plays a significant role in developing targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can enhance the specificity and efficacy of drug delivery to target cells while minimizing side effects . Its ability to form stable linkages through Click Chemistry further supports its application in this area.

Industrial Applications

Biosensors Development

- In industrial settings, this compound is applied in creating biosensors and fluorescent probes. These tools are essential for environmental monitoring and detecting specific biomolecules in various samples . The compound's fluorescent nature allows for sensitive detection methods that are crucial in diagnostics and quality control processes.

Case Studies and Research Findings

| Study Title | Key Findings | Application |

|---|---|---|

| In vivo Virus-based Macrofluorogenic Probes Target Azide-labeled Biomolecules | Demonstrated enhanced cellular uptake using PEG linkers, leading to improved imaging capabilities | Imaging in live cells |

| Enhancing Membrane Permeability of Fluorescein-Type Compounds | Showed that PEGylation significantly improves translocation across cell membranes | Drug delivery systems |

| Click Chemistry-Based Delivery System | Developed a two-step catch-and-release system using azide-DBCO chemistry for controlled payload release | Targeted therapy |

Mécanisme D'action

The mechanism of action of Fluorescein-PEG2-Azide involves its fluorescent properties and the reactivity of the azide group. The fluorescein moiety absorbs light at a specific wavelength (494 nm) and emits light at a different wavelength (517 nm), making it useful for imaging applications. The azide group enables Click Chemistry, allowing the compound to form stable triazole linkages with alkynes, facilitating bioconjugation and molecular labeling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Alexa Fluor 488 Azide: Another green-emitting fluorescent dye with similar excitation/emission properties.

Oregon Green 488 Azide: A fluorescent dye used for similar applications in molecular labeling and imaging.

Tetramethylrhodamine (TAMRA) Azide: A red-emitting fluorescent dye used in bioconjugation

Uniqueness

Fluorescein-PEG2-Azide is unique due to its combination of a fluorescein moiety and a PEG spacer, which enhances its solubility and reduces steric hindrance. This makes it particularly suitable for applications requiring high solubility and minimal interference with biological processes .

Activité Biologique

Fluorescein-PEG2-Azide is a compound that combines the fluorescent properties of fluorescein with a polyethylene glycol (PEG) linker and an azide functional group. This unique structure allows it to be utilized in various biological applications, particularly in bioorthogonal chemistry, where it can facilitate specific labeling and imaging of biomolecules in living systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound operates primarily through the bioorthogonal click chemistry reaction, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction allows for the selective labeling of azide-containing biomolecules without interfering with cellular functions. The PEG linker enhances solubility and biocompatibility, facilitating cellular uptake and minimizing cytotoxicity.

2. Biological Applications

This compound has been employed in various biological contexts:

- Cell Imaging : Its fluorescent properties enable real-time imaging of cells, allowing researchers to visualize cellular processes.

- Protein Labeling : The azide group can react with alkyne-bearing proteins or other biomolecules, enabling specific tagging for tracking and analysis.

- Drug Delivery Systems : The compound's ability to enhance membrane permeability makes it a candidate for drug delivery applications.

3.1. Case Studies

- Bioorthogonal Fluorescence Assay : A study developed a fluorescence-based assay using azide-bearing compounds encapsulated within liposomes. This compound was used to evaluate bacterial uptake of these compounds. The results indicated that the formulation significantly influenced the uptake efficiency, showcasing the utility of fluorescein derivatives in assessing bioactivity in microbial systems .

- Membrane Permeability Studies : Research demonstrated that covalent attachment of fluorescein derivatives to PEG linkers significantly enhanced membrane permeability while maintaining low cytotoxicity. This study indicates that this compound could serve as an effective carrier for drug delivery systems .

- Protein Conjugation for Imaging : Another study highlighted the use of azide-functionalized probes for site-specific conjugation to proteins, enabling live-cell imaging and tracking of protein dynamics within cellular environments. This approach utilized the fast kinetics of SPAAC reactions to ensure efficient labeling without disrupting protein function .

4. Data Tables

The following table summarizes key findings from various studies regarding the biological activity and applications of this compound:

5. Conclusion

This compound represents a versatile tool in biological research and applications, particularly in imaging and drug delivery systems. Its unique properties facilitate specific labeling and visualization of biomolecules, enabling advancements in understanding cellular processes and developing therapeutic strategies.

6. Future Directions

Further research is warranted to explore the full potential of this compound in clinical settings, particularly its applications in targeted drug delivery and real-time imaging of disease processes in vivo. The ongoing development of bioorthogonal reactions will likely expand its utility across various fields in biochemistry and molecular biology.

Propriétés

IUPAC Name |

1-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O7S/c28-32-30-8-10-37-12-11-36-9-7-29-26(40)31-16-1-4-20-19(13-16)25(35)39-27(20)21-5-2-17(33)14-23(21)38-24-15-18(34)3-6-22(24)27/h1-6,13-15,33-34H,7-12H2,(H2,29,31,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCAHUXVVHPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=S)NCCOCCOCCN=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.